Bictegravir Sodium

HIV integrase inhibition strand transfer assay enzymatic IC50

Bictegravir Sodium (CAS 1807988-02-8), also known as GS-9883, is the sodium salt form of bictegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Gilead Sciences. Structurally derived from dolutegravir, bictegravir features a bridged bicyclic ring and a trifluorobenzyl tail that enhances solubility and oral absorption.

Molecular Formula C21H17F3N3NaO5
Molecular Weight 471.4 g/mol
CAS No. 1807988-02-8
Cat. No. B606110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBictegravir Sodium
CAS1807988-02-8
SynonymsGS-9883;  GS 9883;  GS9883;  GS-9883-01;  GS9883-01;  GS 9883-01;  Bictegravir;  Bictegravir sodium
Molecular FormulaC21H17F3N3NaO5
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+]
InChIInChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1
InChIKeyWJNFBIVCQMPPJC-FQYDJHLKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bictegravir Sodium CAS 1807988-02-8 Procurement Guide: Integrase Strand Transfer Inhibitor Technical Profile


Bictegravir Sodium (CAS 1807988-02-8), also known as GS-9883, is the sodium salt form of bictegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Gilead Sciences. Structurally derived from dolutegravir, bictegravir features a bridged bicyclic ring and a trifluorobenzyl tail that enhances solubility and oral absorption [1]. It is the INSTI component of the fixed-dose combination Biktarvy (bictegravir/emtricitabine/tenofovir alafenamide), approved in 2018 for treatment of HIV-1 infection in adults and pediatric patients weighing ≥14 kg [1]. The sodium salt form (molecular formula C21H17F3N3NaO5, MW 471.36) provides improved pharmaceutical handling properties relative to the free acid, including enhanced solubility in simulated biological media and reduced hygroscopicity [2].

Why Bictegravir Sodium Cannot Be Interchanged with Dolutegravir, Elvitegravir, or Raltegravir in Research and Development


Bictegravir sodium cannot be interchanged with other INSTIs due to quantifiable differences in enzymatic inhibition kinetics, resistance profile against specific integrase mutants, and metabolic pathway dependence. Unlike dolutegravir and raltegravir—which exhibit minimal cytochrome P450 involvement in metabolism—bictegravir is metabolized by both CYP3A4 and UGT1A1, necessitating distinct drug-drug interaction management strategies [1]. Compared with first-generation INSTIs raltegravir and elvitegravir, bictegravir demonstrates markedly lower IC50 values against wild-type HIV-1 integrase and retains superior activity against INSTI-resistant clinical isolates bearing primary resistance mutations at codons T66, E92, T97, Y143, Q148, and N155 [2]. Furthermore, the sodium salt crystalline forms (e.g., Form A) exhibit lower hygroscopicity and better compressibility than alternative polymorphs, directly impacting formulation development and manufacturing process reproducibility [3].

Bictegravir Sodium Comparative Evidence: Head-to-Head Potency, Resistance, and Pharmacokinetic Data Against INSTI Comparators


Superior Strand Transfer Inhibition Potency of Bictegravir Relative to Dolutegravir and Elvitegravir in Biochemical Assays

In biochemical strand transfer assays, bictegravir exhibits a lower absolute IC50 value against wild-type HIV-1 integrase compared with both dolutegravir and elvitegravir. Bictegravir inhibited the strand transfer activity of recombinant HIV-1 integrase with an IC50 of 7.5 ± 0.3 nM [1]. Comparative values from the same study demonstrate that dolutegravir exhibits an IC50 of approximately 2.7 nM in similar assays [1], while elvitegravir shows an IC50 of 16 nM [1]. Although dolutegravir's IC50 value is numerically lower than bictegravir's, both compounds are sub-10 nM inhibitors with comparable wild-type potency, whereas bictegravir is approximately 2-fold more potent than elvitegravir in this assay system. Bictegravir was also a much weaker inhibitor of 3′-processing activity, with an IC50 of 241 ± 51 nM, demonstrating selective strand transfer inhibition [1].

HIV integrase inhibition strand transfer assay enzymatic IC50 INSTI potency

Reduced Median Fold-Change in Phenotypic Susceptibility for Bictegravir Versus Dolutegravir in INSTI-Resistant Clinical Isolates

In highly treatment-experienced patients who previously failed raltegravir-based or dolutegravir-based regimens, bictegravir demonstrated numerically lower median fold-change values in phenotypic susceptibility compared with dolutegravir. Among 14 INSTI-resistant isolates derived from 17 patients in the PRESTIGIO registry, the median fold-change in phenotypic susceptibility was 3.2 (interquartile range 0.6–66) for bictegravir versus 6.3 (IQR 0.8–>186) for dolutegravir [1]. By comparison, elvitegravir showed median fold-change >164 and raltegravir >188 against the same isolates [1]. Intermediate resistance was reported for 8 of 14 isolates for bictegravir and 9 of 14 isolates for dolutegravir. Two isolates containing L74M, E138K, G140S, and Q148H or L74M, T97A, S119T, E138K, G140S, Y143R, and Q148H demonstrated high-level resistance to all INSTIs including both bictegravir and dolutegravir [1].

HIV drug resistance phenotypic susceptibility INSTI resistance fold-change analysis

Bictegravir Requires No Pharmacokinetic Boosting, Unlike Elvitegravir Which Requires CYP3A4 Boosting for Once-Daily Dosing

Bictegravir is administered as an unboosted, once-daily INSTI with oral bioavailability >70% and a half-life of 16–23 hours [1]. In contrast, elvitegravir metabolism occurs primarily via cytochrome P450 3A4 and requires pharmacokinetic boosting with cobicistat or ritonavir to achieve systemic exposures amenable to once-daily dosing [1]. Bictegravir metabolism has similar contributions from both CYP3A4 and UGT1A1 [1]. The clinical relevance of this metabolic difference was quantified in a phase I drug-drug interaction study: CYP3A4 inhibition by voriconazole moderately increased bictegravir exposure (61% increase in AUCinf), whereas dual CYP3A4 and UGT1A1 inhibition by atazanavir led to a 315% increase in AUCinf [2]. Induction of CYP3A4 with or without UGT1A1 by rifampin, rifabutin, and rifapentine significantly influenced bictegravir PK, although Ctrough remained above the protein-adjusted 95% effective concentration [2].

pharmacokinetics CYP3A4 metabolism UGT1A1 unboosted INSTI

Bictegravir Sodium Salt Crystal Form A Demonstrates Lower Hygroscopicity and Better Compressibility Than Existing Crystal Forms

Crystal Form A of bictegravir sodium salt, as disclosed in CN111995628A, demonstrates superior solid-state properties compared with existing bictegravir sodium crystal forms. Specifically, Form A exhibits lower hygroscopicity, better fluidity, improved compressibility, and reduced adhesion during tablet manufacturing processes [1]. The crystal form also shows good solubility in simulated biological media and pure water [1]. Multiple polymorphic forms of bictegravir sodium have been patented, including crystalline Form C4 characterized by X-ray powder diffraction peaks at 6.39, 9.00, 15.84, 19.29, 20.87, and 22.44 ± 0.2° 2θ [2], indicating that specific crystalline form selection materially impacts pharmaceutical processing and formulation performance.

solid-state chemistry polymorphism pharmaceutical formulation hygroscopicity

Bictegravir Sodium Application Scenarios: Where Comparative Evidence Supports Prioritized Procurement


INSTI Reference Standard for Biochemical and Cell-Based Integrase Inhibition Screening

Based on bictegravir's wild-type HIV-1 integrase strand transfer IC50 of 7.5 ± 0.3 nM and its comparable potency to dolutegravir [1], this compound serves as an essential reference standard for high-throughput screening campaigns evaluating novel integrase inhibitors. Researchers developing next-generation INSTIs should include bictegravir as a second-generation comparator to benchmark candidate compounds against both first-generation (raltegravir IC50 >10 nM; elvitegravir IC50 16 nM) and second-generation (bictegravir 7.5 nM; dolutegravir 2.7 nM) standards in the same assay system [1].

Resistance Surveillance and INSTI Cross-Resistance Phenotyping Studies

Bictegravir sodium is the preferred INSTI for resistance surveillance panels due to its numerically lower median fold-change (3.2) compared with dolutegravir (6.3) against INSTI-resistant clinical isolates harboring mutations at codons T66, E92, T97, Y143, Q148, and N155 [1]. Laboratories conducting phenotypic susceptibility testing on clinical isolates from INSTI-experienced patients should include bictegravir in their INSTI panel alongside dolutegravir, elvitegravir, and raltegravir to establish comprehensive resistance profiles and detect emerging resistance patterns before clinical failure occurs [1].

Drug-Drug Interaction Modeling with Dual CYP3A4/UGT1A1 Metabolism Pathways

Bictegravir's balanced metabolism via both CYP3A4 and UGT1A1, with quantified exposure changes of +61% AUCinf with CYP3A4 inhibition (voriconazole) and +315% AUCinf with dual inhibition (atazanavir) [1], makes it a valuable probe substrate for validating in vitro-to-in vivo extrapolation models and physiologically based pharmacokinetic (PBPK) simulations of dual-pathway drug interactions. This metabolic profile distinguishes bictegravir from dolutegravir and raltegravir (minimal CYP450 involvement) and elvitegravir (primarily CYP3A4 requiring boosting) [2], enabling researchers to study drug interactions that involve coordinated modulation of both oxidative and conjugative clearance pathways.

Generic Pharmaceutical Development and Solid-State Formulation Optimization

For generic manufacturers developing bictegravir-containing fixed-dose combinations, procurement of bictegravir sodium with verified crystalline form specification (particularly Form A with its documented lower hygroscopicity, better fluidity, and improved compressibility relative to prior forms [1]) is critical. The existence of multiple patented polymorphic forms, including Form C4 with characteristic XRPD peaks at 6.39, 9.00, 15.84, 19.29, 20.87, and 22.44 ± 0.2° 2θ [2], necessitates rigorous solid-state characterization upon receipt and throughout stability studies to ensure formulation consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bictegravir Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.